5-(3-Acetoxybenzoyl)-2-chloropyridine
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Overview
Description
5-(3-Acetoxybenzoyl)-2-chloropyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetoxybenzoyl group attached to a chloropyridine ring
Mechanism of Action
Target of Action
It is known that 3-acetoxybenzoic acid, a related compound, is an isomer of aspirin . Aspirin is known to target cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the production of prostaglandins, compounds involved in inflammation and pain .
Mode of Action
It can be inferred from the related compound, 3-acetoxybenzoic acid, that it may interact with its targets through acetylation . This interaction could potentially lead to changes in the target’s function, thereby altering the physiological response .
Biochemical Pathways
Based on the known actions of related compounds, it may be involved in the prostaglandin synthesis pathway . The downstream effects of this could include alterations in inflammation and pain responses .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
Based on the known actions of related compounds, it could potentially lead to reduced inflammation and pain .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 5-(3-Acetoxybenzoyl)-2-chloropyridine . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetoxybenzoyl)-2-chloropyridine typically involves the acylation of 2-chloropyridine with 3-acetoxybenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to reflux conditions.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetoxybenzoyl)-2-chloropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxy compound.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Hydrolysis: Formation of 5-(3-Hydroxybenzoyl)-2-chloropyridine.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
5-(3-Acetoxybenzoyl)-2-chloropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its potential as a drug candidate.
Comparison with Similar Compounds
Similar Compounds
3-Acetoxybenzoic Acid: Similar in structure but lacks the pyridine ring.
2-Chloropyridine: Similar in structure but lacks the acetoxybenzoyl group.
5-(3-Hydroxybenzoyl)-2-chloropyridine: Similar but with a hydroxy group instead of an acetoxy group.
Uniqueness
5-(3-Acetoxybenzoyl)-2-chloropyridine is unique due to the presence of both the acetoxybenzoyl group and the chloropyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research applications.
Properties
IUPAC Name |
[3-(6-chloropyridine-3-carbonyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9(17)19-12-4-2-3-10(7-12)14(18)11-5-6-13(15)16-8-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFHLZDVZXHAQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642180 |
Source
|
Record name | 3-(6-Chloropyridine-3-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-47-5 |
Source
|
Record name | [3-(Acetyloxy)phenyl](6-chloro-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(6-Chloropyridine-3-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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